5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde
Overview
Description
The description of a chemical compound includes its IUPAC name, molecular formula, and molecular weight. It may also include its appearance and odor.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis of Precursors to DNA Intercalators
5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde has been utilized in the synthesis of benzo-substituted phthalazines, which are potential precursors to DNA intercalators. This involves converting 2-nitro-5-methoxybenzaldehyde to amines, followed by diazotisation, Sandmeyer reaction, lithiation, formylation, and cyclisation with hydrazine to yield 5-methoxy-substituted phthalazine (Tsoungas & Searcey, 2001).
Correction to Supposed Tele Nucleophilic Aromatic Substitution
Research correcting the supposed tele nucleophilic aromatic substitution method for the synthesis of 4-methoxy-3,5-dinitrobenzaldehyde from 1,3-dinitro-5-trichloromethylbenzene highlights the intricate chemistry involving methoxy nitrobenzaldehydes. Instead of the reported product, the reaction yielded methyl 3,5-dinitrobenzoate, indicating the complexity and challenges in synthetic pathways involving methoxy and nitro groups on benzaldehyde derivatives (Monk et al., 2003).
Formation of Schiff Base Metal Complexes
5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde's structural analogs have been explored in the formation of Schiff base metal complexes, demonstrating significant antimicrobial activity. These studies involve the synthesis of Schiff base ligands by condensation reactions and their subsequent use to prepare metal complexes, which are characterized and tested for antimicrobial efficacy (Joshi, Rojivadiya, & Pandya, 2014).
Insight into Aromatic Substitution Reactions
The synthesis and characterization of compounds related to 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde offer valuable insights into aromatic substitution reactions. These studies shed light on synthetic strategies and the reactivity of nitrobenzaldehyde derivatives, contributing to the understanding of fundamental organic chemistry principles and the development of new synthetic methodologies (Giannopoulos et al., 2000).
Computational Analysis of Structural Conformations
Research involving density functional studies on the structural conformations and vibrational spectra of methoxy-nitrobenzaldehydes provides a deeper understanding of their electronic properties and reactivity. These studies are crucial for designing molecules with specific functions and understanding their behavior at the molecular level (Nataraj, Balachandran, & Karthick, 2011).
Safety And Hazards
This involves studying the safety and hazards associated with the compound. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves speculating on potential future research directions involving the compound. It could include potential applications, modifications to improve its properties, or new reactions it could undergo.
Please note that the availability of this information depends on how well-studied the compound is. For less common compounds, some of this information may not be available. For a comprehensive analysis, you may need to consult multiple sources or perform experimental studies.
properties
IUPAC Name |
5-methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-9(2)8-19-13-6-11(14(16)17)10(7-15)5-12(13)18-3/h5-7,9H,4,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFLLIWFCBKKSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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